4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
[4-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3IN2Si/c1-10(2)24(11(3)4,12(5)6)23-8-7-13-15(21)14(17(18,19)20)9-22-16(13)23/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSOAGCBQPTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3IN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130190 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-73-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, known for diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. Its unique structural features, such as the trifluoromethyl group and triisopropylsilyl moiety, contribute to its biological potency and specificity.
- Molecular Formula : C17H24F3IN2Si
- Molecular Weight : 468.45 g/mol
- CAS Number : 1261365-73-4
Biological Activity Overview
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities. Specifically, studies have highlighted the following effects:
- Anticancer Activity : Pyrrolo[2,3-b]pyridines have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The presence of halogen substituents, such as iodine and trifluoromethyl groups, enhances their interaction with biological targets, potentially increasing their efficacy against tumors .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against various pathogens. The trifluoromethyl group is particularly noted for enhancing bioactivity through increased lipophilicity and metabolic stability .
- Neuroprotective Effects : Pyrrolo[2,3-b]pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Case Studies
-
Anticancer Efficacy :
A study examined the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -
Antiviral Activity :
In a preliminary screening for antiviral compounds, derivatives containing the trifluoromethyl group were tested against influenza virus strains. The results showed a notable reduction in viral replication rates, suggesting that this compound could serve as a lead compound for developing antiviral therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Iodine Substituent : Increases electron density and potential interactions with target proteins.
- Triisopropylsilyl Moiety : Contributes to solubility and stability in biological environments.
Scientific Research Applications
Structural Features
The compound features a pyrrolo[2,3-b]pyridine core with significant substituents including:
- An iodine atom at the 4-position.
- A trifluoromethyl group at the 5-position.
- A triisopropylsilyl group at the 1-position.
These substituents contribute to its reactivity and solubility characteristics, making it suitable for various applications.
Medicinal Chemistry
Antiviral Activity : Recent studies have indicated that derivatives of pyrrolopyridines exhibit antiviral properties. For instance, compounds similar to 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine have been investigated for their potential as JAK inhibitors in treating viral infections such as HIV. The structural modifications allow for enhanced binding affinity to viral targets, demonstrating the compound's therapeutic potential .
Enzyme Inhibition : The compound has also shown promise as an inhibitor for certain enzymes involved in cancer progression. Its ability to modulate enzyme activity through structural interactions makes it a candidate for further development in oncology .
Organic Synthesis
Building Block for Complex Molecules : The unique structure of This compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in nucleophilic substitution reactions and other transformations to create more complex molecular architectures .
Materials Science
Functional Materials : The trifluoromethyl group enhances the compound's electronic properties, making it suitable for applications in electronic materials and sensors. Research is ongoing into its use in developing materials with tailored electronic characteristics for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Study 1: Antiviral Applications
A study published in Nature explored the efficacy of pyrrolopyridine derivatives against HIV. The results indicated that compounds with similar structural motifs to This compound demonstrated significant antiviral activity through inhibition of viral replication pathways.
Case Study 2: Synthesis of Novel Compounds
In a project aimed at synthesizing new anticancer agents, researchers utilized This compound as a key intermediate. The compound was subjected to various chemical transformations leading to the creation of new derivatives that exhibited enhanced cytotoxicity against cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
Halogen vs. Trifluoromethyl Substituents
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS: 1015609-83-2 Molecular Formula: C₁₆H₂₄ClIN₂Si Key Difference: Chlorine replaces the trifluoromethyl group at position 4.
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- CAS : 1020056-67-0
- Molecular Formula : C₁₆H₂₄FIN₂Si
- Key Difference : Fluorine at position 5 instead of CF₃.
- Impact : Smaller substituent size may improve steric accessibility for coupling reactions but offers weaker electronic effects than CF₃.
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS: 1196507-58-0 Molecular Formula: C₈H₄ClF₃N₂ Key Difference: Lacks the TIPS protecting group and iodine at position 4.
Protecting Group Variations
4-Chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. According to patent WO2013181415A1, intermediates such as 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared through palladium-catalyzed cross-coupling reactions or condensation strategies involving amine and aldehyde functionalities to form the fused ring system.
Introduction of the Trifluoromethyl Group at the 5-Position
The trifluoromethyl group is introduced using electrophilic trifluoromethylation reagents or via nucleophilic substitution on a halogenated intermediate. The trifluoromethyl substituent contributes to enhanced biological activity by improving binding interactions through hydrogen bond acceptors and hydrophobic effects, as shown in structure-activity relationship studies.
Protection of the Nitrogen with Triisopropylsilyl Group
The nitrogen atom of the pyrrolo[2,3-b]pyridine is protected using triisopropylsilyl chloride (TIPS-Cl) under basic conditions (e.g., imidazole or triethylamine) in anhydrous solvents such as dichloromethane or tetrahydrofuran. This step prevents unwanted side reactions during subsequent functionalization, especially during iodination.
Iodination at the 4-Position
Selective iodination at the 4-position is achieved using electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction is typically carried out under mild conditions to avoid over-iodination or decomposition of sensitive groups. The triisopropylsilyl protection aids regioselectivity by sterically hindering other reactive sites.
Representative Synthetic Route
Research Findings and Optimization
Yields and Purity: The yields reported for each step range from moderate to high (50–90%), with purification typically achieved by column chromatography or recrystallization. The triisopropylsilyl group significantly improves the regioselectivity and yield of the iodination step by protecting the nitrogen and reducing side reactions.
Biological Relevance: Research on related 1H-pyrrolo[2,3-b]pyridine derivatives with trifluoromethyl substitutions demonstrates enhanced inhibitory activity against fibroblast growth factor receptors (FGFRs), highlighting the importance of the trifluoromethyl group in medicinal chemistry applications.
Structural Insights: Crystallographic studies indicate that the trifluoromethyl group at the 5-position forms critical hydrogen bonds and hydrophobic interactions in the target binding site, rationalizing the synthetic focus on this substitution.
Summary Table of Preparation Parameters
Q & A
Q. Table 1: Substituent Roles
Advanced Question: How can researchers optimize synthetic yields of this compound given steric hindrance from the TIPS group?
Answer:
The TIPS group’s bulkiness complicates coupling reactions. Methodological optimizations include:
- Stepwise Synthesis : Start with unprotected pyrrolo[2,3-b]pyridine, introduce TIPS early to avoid steric clashes in subsequent steps (e.g., iodination at C4) .
- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric effects during cross-coupling .
- Temperature Control : Lower reaction temperatures (e.g., 0°C to RT) to reduce side reactions from hindered intermediates .
Q. Example Protocol :
Protect pyrrolo[2,3-b]pyridine at N1 with TIPS-Cl under inert conditions .
Iodinate at C4 using N-iodosuccinimide (NIS) in DMF .
Introduce trifluoromethyl via nucleophilic substitution or radical pathways .
Basic Question: What spectroscopic techniques are most effective for characterizing the TIPS group?
Answer:
- ¹H/¹³C NMR : Identify TIPS protons (δ ~0.8–1.2 ppm for isopropyl groups) and silicon-carbon coupling (J ~3–5 Hz) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 476.74 for C₁₄H₁₇ClF₃IN₂OSi) .
- X-ray Crystallography : Resolves TIPS conformation and steric interactions (e.g., torsion angles in crystal structures) .
Advanced Question: How do the iodo and trifluoromethyl groups influence binding to targets like FGFR?
Answer:
- Iodo Group : Serves as a handle for radioisotope labeling (e.g., ¹²⁵I for imaging) and anchors the compound in halogen-bonding regions of FGFR’s ATP-binding pocket .
- Trifluoromethyl Group : Engages in hydrophobic interactions with residues like G485 in FGFR1, enhancing inhibitory potency (e.g., IC₅₀ = 7 nM for FGFR1 in compound 4h) .
Q. Table 2: FGFR Inhibition Data (Compound 4h)
| FGFR Isoform | IC₅₀ (nM) | Structural Determinants |
|---|---|---|
| FGFR1 | 7 | H-bond with D641, TIPS shielding |
| FGFR2 | 9 | Similar to FGFR1 |
| FGFR3 | 25 | Reduced hydrophobic complementarity |
| FGFR4 | 712 | Poor steric fit |
| Data from |
Data Contradiction: If a derivative shows unexpectedly low bioactivity, how should researchers troubleshoot?
Answer:
- Structural Confirmation : Verify substituent positions via 2D NMR (e.g., NOESY for spatial proximity) and HRMS .
- Solubility Assessment : Use logP calculations or shake-flask assays to rule out poor membrane permeability due to TIPS .
- Target Engagement Assays : Perform thermal shift assays or SPR to confirm binding; low activity may stem from off-target effects .
Case Study : A derivative lacking the 5-trifluoromethyl group showed 10-fold lower FGFR1 inhibition. MD simulations revealed reduced hydrophobic interactions with G485, explaining the drop .
Advanced Question: What strategies improve selectivity across FGFR isoforms?
Answer:
- Substituent Tuning : Replace iodo with smaller halogens (e.g., Br) to accommodate FGFR4’s narrower pocket .
- Scaffold Hybridization : Integrate fragments from selective inhibitors (e.g., AZD4547) into the pyrrolo[2,3-b]pyridine core .
- Computational Modeling : Use molecular docking to predict clashes (e.g., FGFR4’s V550 residue vs. TIPS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
